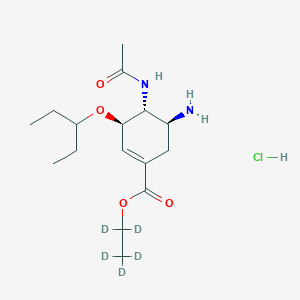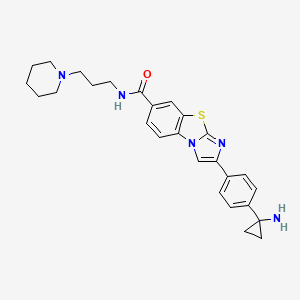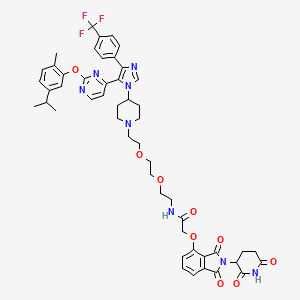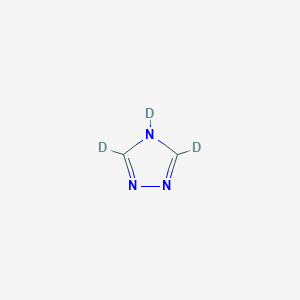
3,4,5-Trideuterio-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 83128-d3: is a deuterium-labeled version of NSC 83128. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to trace and quantify the behavior of these molecules. This compound is primarily used in drug development and other scientific studies to understand the pharmacokinetics and dynamics of the parent compound, NSC 83128 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 83128-d3 involves the incorporation of deuterium into the parent compound, NSC 83128. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of NSC 83128-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final deuterium-labeled compound. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium and the structural integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: NSC 83128-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize NSC 83128-d3.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, NSC 83128-d3 is used as a tracer to study reaction mechanisms and pathways. Its deuterium label allows researchers to track the movement and transformation of the compound during chemical reactions .
Biology: In biological research, NSC 83128-d3 is used to investigate metabolic pathways and enzyme interactions. The deuterium label helps in identifying and quantifying metabolites, providing insights into the compound’s biological activity .
Medicine: In medicine, NSC 83128-d3 is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, NSC 83128. This information is crucial for drug development and optimization .
Industry: In the industrial sector, NSC 83128-d3 is used in the development of new materials and chemical processes. Its unique properties make it valuable for studying the behavior of compounds under various conditions .
Wirkmechanismus
The mechanism of action of NSC 83128-d3 involves its interaction with specific molecular targets and pathways. The deuterium label does not significantly alter the compound’s behavior but allows for precise tracking and quantification. The molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: A heterocyclic compound with a similar structure to NSC 83128-d3.
1,2,4-Triazole sodium: Another derivative of 1,2,4-triazole with different properties and applications.
1,2,4-Triazole-13C2, 15N3: A labeled version of 1,2,4-triazole with carbon-13 and nitrogen-15 isotopes.
Uniqueness: NSC 83128-d3 is unique due to its deuterium label, which provides distinct advantages in tracing and quantifying the compound in various research applications. This makes it particularly valuable in studies where precise measurement and tracking are essential .
Eigenschaften
Molekularformel |
C2H3N3 |
|---|---|
Molekulargewicht |
72.08 g/mol |
IUPAC-Name |
3,4,5-trideuterio-1,2,4-triazole |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D/hD |
InChI-Schlüssel |
NSPMIYGKQJPBQR-ILCKQIEWSA-N |
Isomerische SMILES |
[2H]C1=NN=C(N1[2H])[2H] |
Kanonische SMILES |
C1=NN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


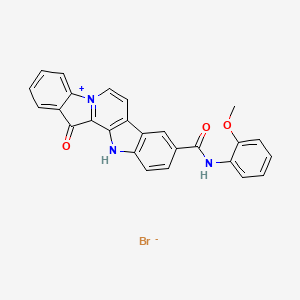

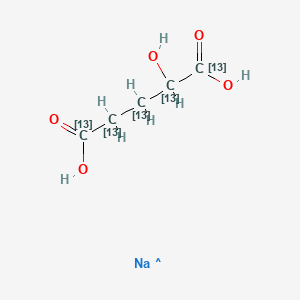

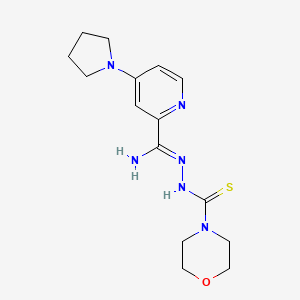

![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
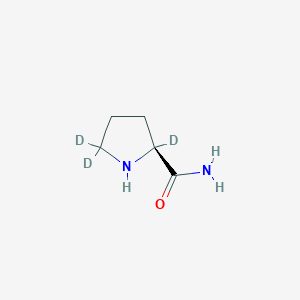
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
